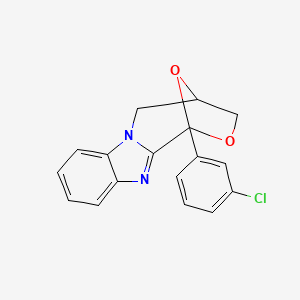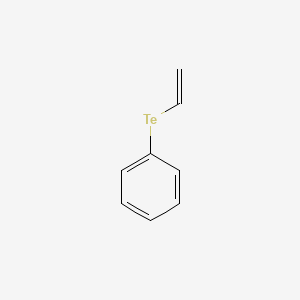
2-Propen-1-one, 3-(3-hydroxyphenyl)-1-(4-methoxyphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propen-1-one, 3-(3-hydroxyphenyl)-1-(4-methoxyphenyl)- is an organic compound with a complex structure. It is known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of both hydroxy and methoxy functional groups attached to phenyl rings, which contribute to its reactivity and versatility in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 3-(3-hydroxyphenyl)-1-(4-methoxyphenyl)- typically involves the condensation of appropriate aromatic aldehydes with acetophenone derivatives under basic conditions. Common reagents used in this synthesis include sodium hydroxide or potassium hydroxide, which facilitate the aldol condensation reaction. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient catalytic processes to enhance yield and reduce reaction time. Catalysts such as acidic or basic ion-exchange resins can be employed to streamline the synthesis. Additionally, continuous flow reactors may be used to scale up the production while maintaining consistent quality and purity of the final product.
化学反応の分析
Types of Reactions
2-Propen-1-one, 3-(3-hydroxyphenyl)-1-(4-methoxyphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
2-Propen-1-one, 3-(3-hydroxyphenyl)-1-(4-methoxyphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 2-Propen-1-one, 3-(3-hydroxyphenyl)-1-(4-methoxyphenyl)- involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways, leading to its observed effects in biological systems.
類似化合物との比較
Similar Compounds
- **2-Propen-1-one, 3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)-
- **2-Propen-1-one, 3-(3-methoxyphenyl)-1-(4-hydroxyphenyl)-
- **2-Propen-1-one, 3-(3,4-dihydroxyphenyl)-1-(4-methoxyphenyl)-
Uniqueness
2-Propen-1-one, 3-(3-hydroxyphenyl)-1-(4-methoxyphenyl)- is unique due to the specific positioning of the hydroxy and methoxy groups on the phenyl rings. This unique arrangement influences its chemical reactivity and biological activity, making it distinct from other similar compounds.
特性
CAS番号 |
75849-17-1 |
|---|---|
分子式 |
C16H14O3 |
分子量 |
254.28 g/mol |
IUPAC名 |
3-(3-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H14O3/c1-19-15-8-6-13(7-9-15)16(18)10-5-12-3-2-4-14(17)11-12/h2-11,17H,1H3 |
InChIキー |
UTIGWEHMQWYSCZ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


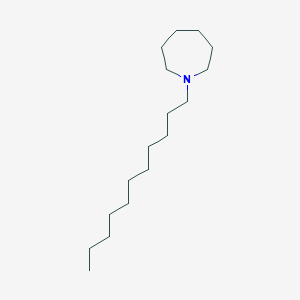

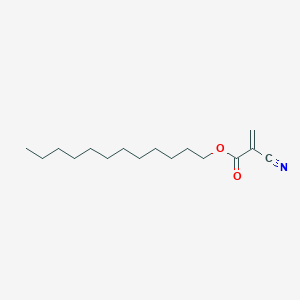
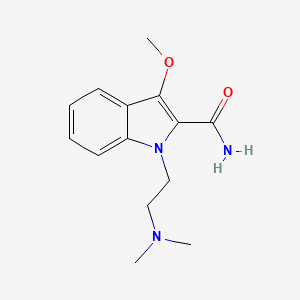


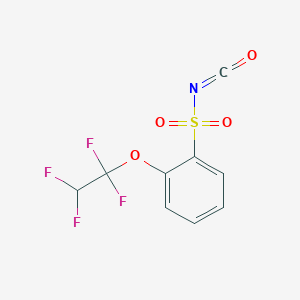



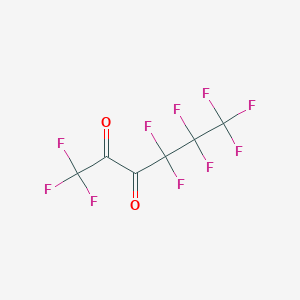
![4-{[(1H-Pyrazol-1-yl)methyl]sulfanyl}phenol](/img/structure/B14438989.png)
